molecular formula C24H22N4OS B12934782 Benzamide, N-[2-(1-piperidinyl)-3-(2-thienyl)-6-quinoxalinyl]- CAS No. 832081-96-6

Benzamide, N-[2-(1-piperidinyl)-3-(2-thienyl)-6-quinoxalinyl]-

Cat. No.: B12934782
CAS No.: 832081-96-6
M. Wt: 414.5 g/mol
InChI Key: IEKQEBDEYIOVNI-UHFFFAOYSA-N
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Description

N-(2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide is a complex organic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes a quinoxaline core, a piperidine ring, a thiophene ring, and a benzamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

    Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the quinoxaline core.

    Formation of the Benzamide Group: The benzamide group can be introduced through an amide coupling reaction, typically using a carboxylic acid derivative and an amine.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow chemistry techniques to enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinoxaline core, potentially leading to the formation of dihydroquinoxaline derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the piperidine ring, where nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as alkyl halides, amines, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

N-(2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide can be compared with other similar compounds, such as:

    Quinoxaline Derivatives: These compounds share the quinoxaline core but differ in their substituents, leading to variations in their chemical and biological properties.

    Piperidine Derivatives: Compounds with a piperidine ring may have different substituents, affecting their pharmacological activities.

    Thiophene Derivatives: These compounds contain a thiophene ring and can exhibit diverse chemical reactivity and biological activities.

Uniqueness: The uniqueness of N-(2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide lies in its combination of structural features, which confer distinct chemical reactivity and potential biological activities.

Comparison with Similar Compounds

  • 2-(Piperidin-1-yl)quinoxaline
  • 3-(Thiophen-2-yl)quinoxaline
  • N-(2-(Piperidin-1-yl)quinoxalin-6-yl)benzamide

Properties

CAS No.

832081-96-6

Molecular Formula

C24H22N4OS

Molecular Weight

414.5 g/mol

IUPAC Name

N-(2-piperidin-1-yl-3-thiophen-2-ylquinoxalin-6-yl)benzamide

InChI

InChI=1S/C24H22N4OS/c29-24(17-8-3-1-4-9-17)25-18-11-12-19-20(16-18)26-22(21-10-7-15-30-21)23(27-19)28-13-5-2-6-14-28/h1,3-4,7-12,15-16H,2,5-6,13-14H2,(H,25,29)

InChI Key

IEKQEBDEYIOVNI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)N=C2C5=CC=CS5

Origin of Product

United States

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